N-(2-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the ethoxy group, and the attachment of the carbamoylphenyl group . The exact methods would depend on the starting materials and the specific conditions required for each reaction.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the ethoxy group, and the carbamoylphenyl group. The arrangement of these groups in space and their interactions could influence the properties and reactivity of the compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions of the reaction. The pyrimidine ring, the ethoxy group, and the carbamoylphenyl group could all potentially participate in reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by its molecular structure. The presence of the pyrimidine ring, the ethoxy group, and the carbamoylphenyl group could all contribute to these properties .
Scientific Research Applications
Microwave-mediated Synthesis
The synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions using microwave irradiation showcases an efficient approach to constructing complex heterocyclic structures. This method emphasizes the utility of pyrimidine derivatives in the rapid development of diverse chemical entities with potential biological activities (Vanden Eynde et al., 2001).
Analgesic and Anti-inflammatory Agents
The synthesis and biological evaluation of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines as potent analgesic and anti-inflammatory agents illustrate the therapeutic potential of pyrimidine derivatives. These compounds have been shown to exhibit significant potency, comparable to standard drugs, with minimal gastrointestinal side effects, underscoring the relevance of pyrimidine derivatives in medicinal chemistry (Chhabria et al., 2007).
Marine-sourced Natural Product Synthesis
The total synthesis of marine-sourced antibacterial compounds employing pyrimidinyl benzamides highlights the intersection of natural product synthesis and synthetic chemistry. This research underscores the significance of pyrimidine derivatives as scaffolds in the synthesis of bioactive compounds, potentially leading to the development of new antibacterial agents (Joshi et al., 2021).
Antibacterial and Antifungal Activities
The exploration of thiophene-3-carboxamide derivatives, including their synthesis and evaluation for antibacterial and antifungal activities, reflects the broad spectrum of biological applications of pyrimidine derivatives. These studies contribute to the ongoing search for new antimicrobial agents, highlighting the chemical versatility and biological relevance of pyrimidine-based compounds (Vasu et al., 2005).
Mechanism of Action
Target of Action
Compounds with similar structures, such as diarylamine-guided carboxamide derivatives, have shown potential cytotoxic activities . These compounds have exhibited significant cytotoxic effects on cancer cell lines .
Mode of Action
Related compounds have been shown to interact with their targets, leading to the inhibition of cell proliferation, particularly in cancer cells . The compound may interact with its targets, leading to changes at the molecular level that result in the inhibition of cell growth.
Biochemical Pathways
Related compounds have been associated with the disruption of cancer cell growth and proliferation . This suggests that the compound may affect pathways related to cell cycle regulation and apoptosis.
Pharmacokinetics
Related compounds such as acrylamide are known to be rapidly absorbed and distributed in various tissues . They are metabolized via two pathways: biotransformation via cytochrome P450 2E1 to produce glycidamide, and coupling to glutathione in the presence of glutathione S-transferase . These processes could potentially impact the bioavailability of N-(2-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide.
Result of Action
Related compounds have shown cytotoxic effects on cancer cell lines . This suggests that N-(2-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide may also have similar effects, potentially leading to the inhibition of cell growth and induction of apoptosis in certain cell types.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-2-21-12-7-11(16-8-17-12)14(20)18-10-6-4-3-5-9(10)13(15)19/h3-8H,2H2,1H3,(H2,15,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWXHNRABYEIPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide |
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